molecular formula C11H17NO4 B13057946 tert-Butyl (3,5-dioxocyclohexyl)carbamate

tert-Butyl (3,5-dioxocyclohexyl)carbamate

Cat. No.: B13057946
M. Wt: 227.26 g/mol
InChI Key: YIZPWUCBODRKON-UHFFFAOYSA-N
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Description

tert-Butyl (3,5-dioxocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring with two keto groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,5-dioxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method involves the use of tert-butyl carbamate and 1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,5-dioxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various carbamate derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (3,5-dioxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug or a protecting group for amines. Its stability and ease of removal under mild conditions make it suitable for use in drug design and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the manufacture of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dioxocyclohexyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a carbamate protecting group, temporarily masking reactive amine groups. This allows for selective reactions to occur at other sites within the molecule. The removal of the carbamate group is typically achieved through hydrolysis under acidic or basic conditions, revealing the free amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3,5-dioxocyclohexyl)carbamate is unique due to the presence of two keto groups on the cyclohexyl ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in synthetic chemistry and a useful tool in medicinal chemistry for the protection and deprotection of amine groups .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-(3,5-dioxocyclohexyl)carbamate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-8(13)6-9(14)5-7/h7H,4-6H2,1-3H3,(H,12,15)

InChI Key

YIZPWUCBODRKON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)CC(=O)C1

Origin of Product

United States

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